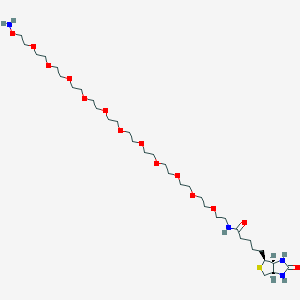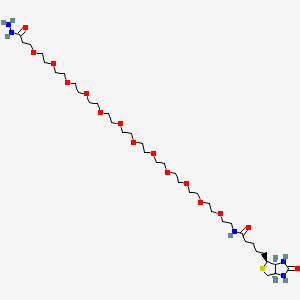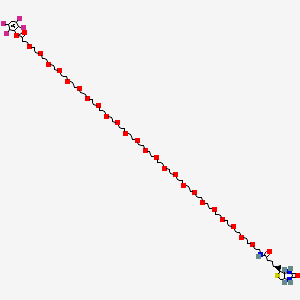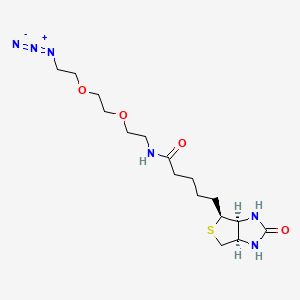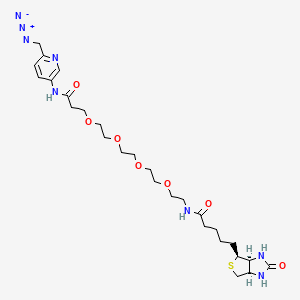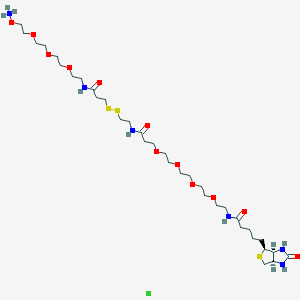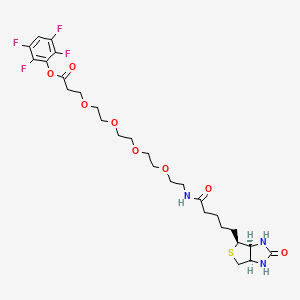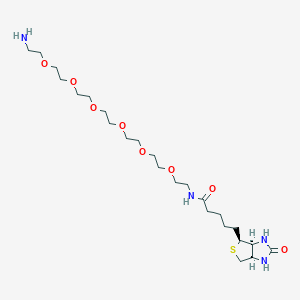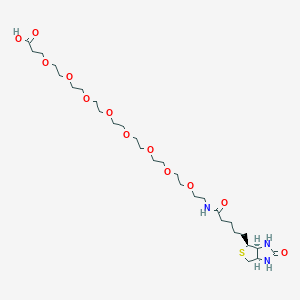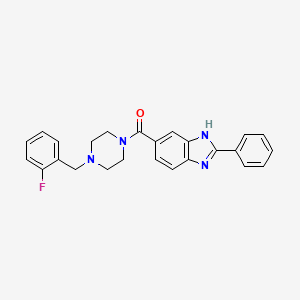
BMS-214662 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-214662 is a Farnesyltransferase inhibitor , is also a nonsedating benzodiazepine derivative with potential antineoplastic activity. BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
Aplicaciones Científicas De Investigación
Antitumor and Apoptotic Properties
BMS-214662 HCl is primarily recognized for its potent antitumor properties. It functions as a selective inhibitor of farnesyltransferase (FTI), exhibiting significant apoptotic and cytotoxic activity against various human tumor cell lines. Interestingly, the presence of a mutant ras oncogene is not necessary for its effectiveness, which broadens its potential application in cancer treatment. It has demonstrated curative responses in several human tumor xenografts, including colon, pancreatic, lung, and bladder carcinomas. Its potency is emphasized by its apoptotic superiority compared to other FTIs, showcasing robust cell-selective cytotoxic activity against diverse cell lines with varied histology. Notably, even cells resistant to standard cytotoxic agents remain susceptible to BMS-214662 HCl (Rose et al., 2001).
Differential Pharmacology and Efficacy in Tumor Models
BMS-214662 HCl has a distinct pharmacological profile compared to other FTIs. While it shares similar activity against farnesyltransferase in vitro and in cells, it diverges significantly in its apoptotic potency and tumor-regressing activity in vivo. It has shown remarkable apoptotic potency, especially in inducing apoptosis in tumors like the HCT-116 human colon tumor. This effect is not mirrored by other structurally similar FTIs, indicating a unique action mechanism beyond mere FT inhibition. Its ability to activate specific pathways, such as the c-Jun-NH2-terminal kinase pathway, further distinguishes its action from other FTIs (Manne et al., 2004).
Effects on Leukemia Cells
BMS-214662 HCl has shown promising results in inducing apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, including those resistant to nucleoside analogs. The drug triggers apoptosis through various mechanisms, including loss of mitochondrial membrane potential, activation of caspases, and reduction in anti-apoptotic protein levels. This property makes it a potential candidate for treating chemoresistant B-CLL and offers an alternative therapy for relapsed or resistant cases. Moreover, its selective apoptosis-inducing capability on CML stem/progenitor cells, particularly in combination with tyrosine kinase inhibitors, underscores its potential for treating chronic phase CML and addressing the challenge of molecular persistence and relapse (Marzo et al., 2004; Pellicanò et al., 2008; Copland et al., 2008).
Propiedades
Número CAS |
95981-08-9 |
|---|---|
Nombre del producto |
BMS-214662 HCl |
Fórmula molecular |
C25H24ClN5O2S2 |
Peso molecular |
526.07 |
Nombre IUPAC |
(R)-1-((1H-imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride |
InChI |
InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 |
Clave InChI |
LBPFLNDUCNNGPS-GNAFDRTKSA-N |
SMILES |
N#CC1=CC=C2N(CC3=CN=CN3)C[C@@H](CC4=CC=CC=C4)N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ARQ171; ARQ 171; ARQ-171; BMS214662; BMS214662; BMS-214662 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



